![molecular formula C12H10ClNO3 B1418514 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid CAS No. 1153234-69-5](/img/structure/B1418514.png)
5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives have been found to possess almost all types of pharmacological activities .
Scientific Research Applications
Here is a comprehensive analysis of the potential scientific research applications of “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid”, based on the general applications of pyrrole and its derivatives:
Pharmaceuticals
Pyrrole-based compounds are known for their biological activity, which suggests that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be explored for its pharmaceutical properties. It may serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases .
Polymers
Given that polypyrrole is a conductive polymer, there’s potential for this compound to be used in the development of new polymeric materials with enhanced electrical conductivity or other desirable properties .
Organic Synthesis
As a building block in organic synthesis, this compound could contribute to the creation of complex organic molecules, including natural products and pharmaceuticals .
Catalysis
Pyrrole derivatives can act as catalysts in polymerization processes. This compound might find use in catalytic systems to improve efficiency or selectivity in chemical reactions .
Material Science
The compound’s structure suggests it could be useful in material science, particularly in the development of new materials with specific optical or electronic properties .
Energy Storage
If related to polypyrrole nanofibers, this compound might have applications in energy storage solutions, such as batteries or supercapacitors .
Tissue Engineering
In line with applications of polypyrrole nanofibers, there’s potential for this compound to be used in tissue engineering, possibly as a scaffold material to support cell growth .
Organic Electronics
The electronic properties of pyrrole derivatives suggest that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be utilized in the field of organic electronics, contributing to the development of organic transistors or sensors .
properties
IUPAC Name |
5-chloro-2-methoxy-4-pyrrol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-11-7-10(14-4-2-3-5-14)9(13)6-8(11)12(15)16/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBFLHOEJYAUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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